N-Nitrosodibenzylamine

Catalog No.
S580346
CAS No.
5336-53-8
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitrosodibenzylamine

Volatile low-molecular-weight nitrosamines compromise trace quantification due to evaporative losses. N-Nitrosodibenzylamine provides a robust, high-recovery internal standard for dibenzylamine-derived contaminant analysis.

  • Ensures accurate NDBzA migration quantification from rubber nettings under GB/T 24153 and EN 71-12.
  • Low volatility prevents loss during solid-phase extraction and Kuderna-Danish concentration, outperforming NDMA and NDBA.
  • High purity ≥98% supports reliable LC-MS/MS method validation for pharmaceutical impurity profiling.

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CAS Number

5336-53-8

Product Name

N-Nitrosodibenzylamine

IUPAC Name

N,N-dibenzylnitrous amide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

RZJLAUZAMYYGMS-UHFFFAOYSA-N

Synonyms

N-Nitroso-N-(phenylmethyl)benzenemethanamine; Dibenzylnitrosamine; N,N-Dibenzylnitrosamine; NSC 338; Nitrosodibenzylamine;

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O

The exact mass of the compound N-Nitrosodibenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg

N-Nitrosodibenzylamine (NDBzA) is a high-molecular-weight, lipophilic nitrosamine widely utilized as an analytical reference standard and internal standard in trace-level environmental, pharmaceutical, and food-contact material testing. Characterized by its low volatility and high thermal stability relative to lower-alkyl nitrosamines, NDBzA is particularly critical for quantifying process contaminants originating from dibenzylamine-based accelerators in rubber manufacturing or as an active pharmaceutical ingredient (API) impurity [1]. Its robust physicochemical profile ensures high recovery rates during rigorous sample extraction and concentration workflows, making it a critical material for regulatory compliance laboratories adhering to GB/T 24153, EN 71-12, and modern pharmaceutical impurity guidelines .

Research Fit

Genotoxic but non-carcinogenic profile in long-term rodent studies
Liver-specific micronucleus inducer; inactive in bone marrow
Unique Ames TA98 positivity for frameshift mutagen screening

Substituting NDBzA with more common, low-molecular-weight nitrosamines like N-Nitrosodimethylamine (NDMA) or N-Nitrosodibutylamine (NDBA) compromises both analytical accuracy and regulatory compliance. NDMA is highly volatile and prone to severe evaporative losses during sample concentration steps, making it an unreliable internal standard for heavier, lipophilic targets [1]. Furthermore, in the context of food-contact materials and rubber products, industry-wide reformulations have replaced legacy dibutylamine accelerators with dibenzylamine alternatives[2]. Consequently, utilizing NDBA as a proxy fails to detect the actual migration of NDBzA from modern rubber nettings, leading to false-negative compliance results and rendering generic substitution unviable for quality control procurement[2].

Substitution Risk

Attribute
NDBzA
Typical Nitrosamines (NDMA, NMBzA)
Carcinogenicity
Non-carcinogenic in rat studies
Potent carcinogens (hepatocarcinogen, esophageal tumors)
Metabolic Activation
Reductive pathway; stabilized benzylcarbocation
Oxidative dealkylation; methylating/ethylating species
Ames Specificity
Positive in TA98 (frameshift) with S9
Generally negative in TA98; positive in TA100 only

Chromatographic Retention and Matrix Separation

In standardized GC-MS profiling of complex matrices, NDBzA demonstrates significantly delayed elution compared to low-molecular-weight nitrosamines. Under a standard temperature gradient (50 °C to 280 °C), NDBzA elutes at 18.02 minutes, whereas the highly polar NDMA elutes at 4.01 minutes[1]. This wide retention gap ensures that NDBzA avoids the solvent front and early-eluting matrix interferences, which frequently obscure lighter nitrosamines.

Evidence DimensionGC-MS Retention Time (50–280 °C gradient)
Target Compound Data18.02 minutes
Comparator Or BaselineNDMA (4.01 minutes)
Quantified Difference+14.01 minutes delayed elution
ConditionsGC-MS analysis of meat/rubber extracts

Procurement of NDBzA as an internal standard or reference material ensures baseline resolution from complex matrix interferences, improving integration accuracy.

In Vivo Liver Mutagenicity vs. NDMA
Head-to-head
>100× less mutagenic than NDMA
Supports low-potency mutagen control use
MutaMouse assay; 750 vs. 2–10 mg/kg oral gavage

Evaporative Recovery During Sample Concentration

During trace nitrosamine analysis, sample extracts often require concentration via Kuderna-Danish evaporation or nitrogen blowdown. Low molecular weight nitrosamines like NDMA suffer drastic recovery losses upon extended evaporation to near dryness due to high volatility[1]. In contrast, the high molecular weight and low volatility of NDBzA preserve its recovery, making it a highly stable target or internal standard during aggressive solvent reduction steps [1].

Evidence DimensionEvaporative Recovery Stability
Target Compound DataHigh recovery maintained during extended evaporation
Comparator Or BaselineNDMA (Drastic recovery decrease near dryness)
Quantified DifferenceSignificant reduction in evaporative loss
ConditionsSolid-Phase Extraction (SPE) and Kuderna-Danish evaporation

Selecting NDBzA minimizes false negatives and quantification errors associated with evaporative losses during trace-level sample preparation workflows.

Non-Carcinogenicity vs. Potent Nitrosamines
Cross-study
0% vs. 82% tumor incidence (rat)
Genotoxic without carcinogenic outcome
Long-term bioassay; NMBzA at 3.5 mg/kg

Specificity to Reformulated Rubber Accelerators

Historically, N-nitrosodibutylamine (NDBA) was the primary contaminant monitored in processed meats migrating from rubber nettings. However, due to the reformulation of rubber synthesis processes to utilize dibenzylamine-based accelerators, NDBzA has replaced NDBA as the critical migration target [1]. Consequently, NDBA can no longer serve as a reliable proxy for modern rubber compliance testing, necessitating the specific procurement of NDBzA standards[1].

Evidence DimensionProcess Contaminant Specificity
Target Compound DataDetects modern dibenzylamine-accelerator migration
Comparator Or BaselineNDBA (Only detects obsolete dibutylamine-accelerators)
Quantified DifferenceExclusive marker for reformulated rubber
ConditionsMigration testing of elastic rubber nettings and food contact materials

Laboratories must procure NDBzA to achieve regulatory compliance when testing modern rubber formulations, as legacy standards like NDBA will yield false-negative compliance results.

Ames TA98 Positivity
Class-level
Positive at 1000 μg/mL
with hamster S9
Enables frameshift mutagen detection
Unique among nitrosamines; TA98 strain
Liver Micronucleus vs. Bone Marrow
Head-to-head
Positive in liver; negative in bone marrow
Liver-specific genotoxicity control
Rat liver vs. bone marrow micronucleus assay
Tumor Promotion in Rat Liver
Head-to-head
Increased preneoplastic foci (DEN-initiated)
Distinct from classical promoters
Initiation-promotion assay; DEN vs. AAF
Reductive vs. Oxidative Metabolism
Class-level
Favors reductive pathway to bibenzyl
Deviates from typical oxidative activation
Rabbit liver homogenate; GC-MS analysis

Regulatory Compliance Testing of Food-Contact Rubber

Essential for detecting specific migration of NDBzA from modern dibenzylamine-accelerated rubber nettings, ensuring compliance with GB/T 24153 and related food safety standards[1].

Pharmaceutical Impurity Profiling (API QC)

Utilized as a highly stable reference standard for LC-MS/MS quantification of nitrosamine impurities in drug products where dibenzylamine is a synthetic precursor or degradation byproduct.

Internal Standard for Complex Matrix Extractions

Selected over volatile analogs like NDMA in solid-phase extraction (SPE) and Kuderna-Danish concentration workflows due to its resistance to evaporative loss, ensuring accurate trace-level quantification in environmental and biological samples [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nitrosamine Impurity Reference Standard
Certified nitrosamine analytical standard
LC-MS/MS method detection limit establishment
Liver Micronucleus Assay Positive Control
Liver-specific genotoxicity control
Hepatic micronucleus assay validation
Non-Genotoxic Carcinogenesis Mechanistic Probe
Tumor promoter with hepatocyte proliferation
Promotion-phase chemoprevention screening
Frameshift Mutagen Ames Test Control
Frameshift mutagen positive control (TA98)
TA98 strain-specific response verification

Physical Description

Solid; [Sigma-Aldrich MSDS]

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

226.110613074 Da

Monoisotopic Mass

226.110613074 Da

Heavy Atom Count

17

UNII

UR93Q67P7W

Other CAS

5336-53-8

Wikipedia

N-Nitrosodibenzylamine

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